molecular formula C₁₅H₉D₃ClNO₂ B1163129 (S)-Carprofen-D3

(S)-Carprofen-D3

Cat. No.: B1163129
M. Wt: 276.73
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium-Labeled Compounds in Drug Discovery and Development Research

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in drug discovery and development. nih.gov This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down the rate of metabolic processes that involve the cleavage of that bond. nih.govnih.gov This can result in an improved pharmacokinetic profile, such as a longer half-life and reduced formation of unwanted metabolites. researchgate.netnih.gov Consequently, deuterium labeling is a strategy employed to enhance the metabolic stability and safety of drug candidates. researchgate.net Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis, ensuring the accuracy and precision of drug concentration measurements in biological matrices. drugbank.comnih.gov

Overview of Carprofen (B1668582) and its Enantiomeric Forms in Preclinical Research Contexts

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, which also includes well-known drugs like ibuprofen (B1674241) and naproxen. nih.goveuropa.eu It exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.govwikipedia.org Carprofen possesses a chiral center, and thus exists as two enantiomers: (S)-Carprofen and (R)-Carprofen. noahcompendium.co.uk In preclinical studies, it has been demonstrated that the (S)-(+)-enantiomer is the more pharmacologically active form, being a more potent inhibitor of COX enzymes than the (R)-(-)-enantiomer. noahcompendium.co.uknih.gov Although initially developed for human use, Carprofen is now primarily used in veterinary medicine. europa.eumoswrat.com

Rationale for Deuterium Labeling at the (S)-Carprofen Chiral Center

The primary rationale for the use of deuterium-labeled (S)-Carprofen, specifically (S)-Carprofen-D3, in a preclinical research context is its application as an internal standard for quantitative analysis. avma.org In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound with very similar physicochemical properties to the analyte, which is added in a known quantity to samples. drugbank.com this compound is an ideal internal standard for the quantification of (S)-Carprofen because it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. This ensures accurate and precise measurement of the active enantiomer's concentration in complex biological samples like plasma. nih.gov

While deuterium labeling at a chiral center can sometimes be employed as a strategy to prevent or slow down in vivo chiral inversion (the conversion of one enantiomer to another), studies have shown that for Carprofen, this inversion is minimal or non-existent in species such as the dog. noahcompendium.co.ukpsu.edupharmaffiliates.com Therefore, the stabilization of the chiral center is a less critical rationale for the deuteration of Carprofen compared to its utility as a highly specific analytical tool.

Scope and Academic Relevance of this compound Investigations

The academic and research applications of this compound are predominantly centered on its role in pharmacokinetics and drug metabolism studies. Its use as an internal standard is crucial for the development and validation of sensitive and specific bioanalytical methods required to study the disposition of Carprofen's enantiomers. nih.gov Accurate quantification of the more active (S)-enantiomer is essential for establishing clear pharmacokinetic-pharmacodynamic relationships. While extensive research on the synthesis or unique biological properties of this compound itself is not widely published, its availability and application are fundamental to the rigorous preclinical evaluation of Carprofen.

Interactive Data Tables

Below are interactive tables detailing the chemical properties of this compound and its related compounds, as well as its application in analytical research.

Table 1: Chemical Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₅H₉D₃ClNO₂276.73
(R)-Carprofen-D3C₁₅H₉D₃ClNO₂276.73
rac Carprofen-d3C₁₅H₉D₃ClNO₂276.73
CarprofenC₁₅H₁₂ClNO₂273.71

Data sourced from chemical supplier catalogs. pharmaffiliates.com

Table 2: Application in Analytical Research - LC-MS/MS Parameters for Carprofen Quantification

This table presents data from a pharmacokinetic study in swine where racemic Carprofen-d3 was used as an internal standard (IS) for the quantification of Carprofen using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

AnalyteMass Transition (m/z)Application
Carprofen271.8 → 228.0Quantitation
Carprofen271.8 → 225.9Confirmation
Carprofen-d3 (IS)275.0 → 231.2Internal Standard

This data demonstrates the use of the mass difference between the deuterated and non-deuterated forms for specific detection and quantification. researchgate.netnih.gov

Properties

Molecular Formula

C₁₅H₉D₃ClNO₂

Molecular Weight

276.73

Synonyms

(αS)-6-Chloro-α-methyl-9H-carbazole-2-acetic Acid-D3;  (+)-Carprofen-D3;  (S)-(+)-Carprofen-D3;  C 8012-D3

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for S Carprofen D3

Stereoselective Synthetic Pathways for (S)-Carprofen Precursors

The industrial production of carprofen (B1668582) typically yields a racemic mixture, meaning it contains equal amounts of the (S) and (R) enantiomers. As direct enantioselective synthesis is not commonly employed, the primary strategy to obtain the enantiomerically pure (S)-Carprofen precursor is through the resolution of this racemic mixture. The synthesis of the initial racemic carprofen can be achieved through several established routes, one of which begins with 6-chloro-carbazole ketal.

Key synthetic routes to racemic carprofen include:

Fisher-Indole Condensation: This route involves the reaction of a cyclohexanone (B45756) derivative with p-chlorophenylhydrazine, followed by aromatization to form the carbazole (B46965) core. clockss.org

Alkylation of Carbazole Derivatives: A patented industrial method starts with 6-chloro-carbazole ketal, which undergoes methanesulfonylation, methanolysis, and finally saponification to yield racemic carprofen.

From 2-Acetylcarbazole: Another approach involves the chlorination of 2-acetylcarbazole, which is then converted through several steps to racemic carprofen. clockss.org

Once the racemic carprofen or a suitable ester precursor is synthesized, stereoselective resolution is performed to isolate the (S)-enantiomer. Common and effective methods for this separation include:

Enzymatic Kinetic Resolution: This is a highly selective method where an enzyme, typically a lipase, preferentially catalyzes a reaction on one enantiomer. numberanalytics.com For carprofen, lipase-catalyzed hydrolysis of the racemic methyl ester is a well-documented strategy. acs.org Lipases such as Candida antarctica Lipase A (CALA) or Candida antarctica Lipase B (CAL-B) selectively hydrolyze the (S)-ester to the desired (S)-Carprofen acid, leaving the (R)-ester largely unreacted. acs.orggoogle.com This method can achieve high enantiomeric excess (ee) for the (S)-Carprofen product. acs.org

Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic carprofen acid with a chiral base, such as (1R,2S)-(−)-ephedrine. This reaction forms two diastereomeric salts with different solubilities. The salt containing the desired (S)-carprofen can be selectively crystallized and then treated with a strong acid to liberate the pure (S)-Carprofen.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the (S) and (R) enantiomers, although this method is often more suitable for smaller-scale purifications due to cost.

Deuterium (B1214612) Labeling Methodologies for Precise Atomic Incorporation

The synthesis of (S)-Carprofen-D3 requires the specific incorporation of three deuterium atoms, typically onto the methyl group of the propanoic acid side chain (CH₃ → CD₃). This is achieved by using deuterated reagents early in the synthesis.

To achieve specific labeling at the methyl group, a deuterated building block is integrated into the carprofen synthesis. A common strategy involves the use of deuterated methylating agents. For instance, the synthesis of the propanoic acid side chain can be adapted to use a trideuteromethyl source.

A plausible synthetic approach involves:

Preparation of a Deuterated Propanoic Acid Precursor: Starting with a suitable substrate, a trideuteromethyl group can be introduced. For example, using trideuteromethyl magnesium bromide (CD₃MgBr) or trideuteromethyl iodide (CD₃I) in reactions to form the core of the propanoic acid side chain. nih.gov

Palladium-Catalyzed Deuteration: Recent advances have shown that palladium-catalyzed hydrogen isotope exchange (HIE) can deuterate the α-methyl C–H bonds of carboxylic acids using deuterated acetic acid (AcOH-d₄) as the deuterium source. rsc.org This method offers a potential route for late-stage deuteration of a carprofen precursor.

The most direct method involves synthesizing a deuterated version of an intermediate like 2-chloropropanoyl chloride, for example, 2-chloro-3,3,3-trideuteropropanoyl chloride, and using it in the Friedel-Crafts acylation of 9-acetylcarbazole, a known route for carprofen synthesis. clockss.org

Since the deuterium labeling steps are typically not stereoselective, they result in racemic (±)-Carprofen-D3. Therefore, the chiral resolution techniques described in section 2.1 must be applied to the deuterated racemate.

The process would be as follows:

Synthesis of Racemic Carprofen-D3: A synthetic route, such as those mentioned previously, is adapted using a deuterated reagent (e.g., from a CD₃ source) to produce racemic 2-(6-chloro-9H-carbazol-2-yl)propanoic-3,3,3-d₃ acid.

Resolution of Racemic Carprofen-D3: The resulting deuterated racemic mixture is then resolved. For example, enzymatic resolution via lipase-catalyzed hydrolysis of the corresponding (±)-Carprofen-D3 methyl ester would selectively yield this compound. acs.org This approach is highly effective because the isotopic labeling on the methyl group does not typically interfere with the enzyme's stereoselectivity at the chiral center.

Deuteration Techniques for Methyl Group Specificity

Structural Elucidation and Isotopic Purity Assessment of this compound

Following synthesis and purification, a rigorous analytical workflow is essential to confirm the chemical structure, stereochemical configuration, and isotopic enrichment of the final this compound product. This is accomplished using a combination of advanced spectroscopic techniques. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the molecular structure. mdpi.commdpi.comresearchgate.net

¹H NMR: In the proton NMR spectrum of this compound, the characteristic signal for the methyl (CH₃) protons (a doublet typically around 1.4-1.5 ppm) would be absent or significantly diminished, confirming successful deuteration at that position. clockss.orgmdpi.com The other signals corresponding to the carbazole ring and the methine proton (CH) would remain.

¹³C NMR: The carbon spectrum confirms the presence of all 15 carbon atoms in the carprofen backbone. The signal for the deuterated methyl carbon (CD₃) would appear as a multiplet due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated CH₃ carbon. researchgate.net

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. A signal corresponding to the chemical shift of the methyl group would be observed, confirming the location of the deuterium atoms. rug.nl

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule and the incorporation of deuterium. nih.govresearchgate.net The replacement of three ¹H atoms (atomic mass ≈ 1.0078 u) with three ²H atoms (atomic mass ≈ 2.0141 u) results in a predictable mass increase.

Table 1: Comparison of Calculated Exact Masses

CompoundMolecular FormulaCalculated Monoisotopic Mass (u)
(S)-CarprofenC₁₅H₁₂ClNO₂273.0556
This compoundC₁₅H₉D₃ClNO₂276.0746

It is crucial to quantify the level of deuterium incorporation and determine the isotopic purity of the final compound. rsc.org This analysis reveals the distribution of isotopologues (d₀, d₁, d₂, d₃) in the sample.

Mass Spectrometry: MS is the primary technique for determining isotopic enrichment. researchgate.net By analyzing the full scan mass spectrum, the relative abundance of the ion corresponding to the fully deuterated molecule ([M+H]⁺ for d₃) can be compared to the abundances of ions from partially deuterated (d₁, d₂) and non-deuterated (d₀) species. rsc.orgnih.gov The isotopic purity is typically expressed as a percentage of the desired deuterated species relative to all other isotopologues.

Formula for Isotopic Purity (%): % Purity = (Abundance of d₃ / (Abundance of d₀ + Abundance of d₁ + Abundance of d₂ + Abundance of d₃)) * 100

NMR Spectroscopy: Quantitative NMR (qNMR) can also assess deuterium enrichment. By comparing the integration of a residual ¹H signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule, the site-specific degree of deuteration can be calculated. researchgate.net

Table 2: Example of Isotopic Distribution Analysis by Mass Spectrometry

This table illustrates a hypothetical result for a batch of this compound with high isotopic enrichment.

IsotopologueDescriptionRelative Abundance (%)
d₀Unlabeled Carprofen0.1
d₁Contains one Deuterium0.4
d₂Contains two Deuteriums1.5
d₃Fully Labeled Carprofen-D398.0

Based on this hypothetical data, the calculated isotopic purity would be 98.0%.

Advanced Analytical Methodologies Utilizing S Carprofen D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate quantification of analytes in complex matrices. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the internal standard (IS), to a sample. osti.gov In this context, (S)-Carprofen-D3, where three hydrogen atoms in the methyl group are replaced by deuterium (B1214612), serves as the ideal internal standard for the quantification of (S)-Carprofen. clearsynth.comsigmaaldrich.com

The key advantage of IDMS lies in its ability to compensate for the loss of analyte during sample preparation and analysis. osti.govepa.gov Since the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves similarly throughout the extraction, purification, and ionization processes. Any variations in sample handling will affect both the analyte and the internal standard proportionally.

The quantification is based on measuring the ratio of the signal intensity of the analyte to that of the internal standard using a mass spectrometer. osti.gov This ratio is then used to calculate the concentration of the analyte in the original sample, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. epa.govfda.gov

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. nih.govjapsonline.com The development of a robust LC-MS/MS method for the analysis of (S)-Carprofen using this compound as an internal standard involves careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation Techniques for Enantiomers

The separation of enantiomers, such as (S)-Carprofen and its (R)-enantiomer, presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography is therefore essential for their resolution. researchgate.netnih.gov

Several types of chiral stationary phases (CSPs) are available for the enantioselective separation of profens like carprofen (B1668582). These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs. researchgate.netmdpi.com The choice of the appropriate chiral column and mobile phase composition is critical for achieving baseline separation of the enantiomers. researchgate.net For instance, a per-4-chlorophenylcarbamate-β-cyclodextrin bonded chiral stationary phase has been shown to effectively separate flurbiprofen (B1673479) enantiomers, a related profen. researchgate.net

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of an acidic or basic modifier to improve peak shape and ionization efficiency. japsonline.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to optimize the separation and reduce the analysis time. nih.gov

Mass Spectrometric Detection Parameters and Optimization

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of (S)-Carprofen and this compound. The optimization of MS/MS parameters is crucial for achieving the desired analytical performance.

Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like carprofen. nih.govnih.gov Carprofen, being an acidic compound, is typically analyzed in the negative ion mode (ESI-). nih.govnih.gov The optimization of ESI parameters, such as the ion spray voltage and source temperature, is necessary to maximize the generation of the deprotonated molecule [M-H]⁻. nih.gov

In MS/MS, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is known as multiple reaction monitoring (MRM). nih.gov The selection of appropriate precursor-to-product ion transitions for both the analyte and the internal standard is critical for the selectivity of the method. For carprofen, a common transition is m/z 271.8 → 228.0 for quantification. nih.gov For the deuterated internal standard, this compound, the corresponding transition would be m/z 275.0 → 231.2, reflecting the mass difference due to the deuterium atoms. researchgate.net

Table 1: Exemplary Mass Spectrometric Parameters for Carprofen Analysis
ParameterCarprofen (Analyte)Carprofen-D3 (Internal Standard)
Ionization ModeNegative Electrospray (ESI-)Negative Electrospray (ESI-)
Precursor Ion (m/z)271.8275.0
Product Ion (m/z) for Quantitation228.0231.2
Product Ion (m/z) for Confirmation225.9-

Method Validation for Bioanalytical Applications in Preclinical Matrices

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability. researchgate.neteuropa.eunih.gov This validation is performed according to guidelines issued by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufrontiersin.org The use of this compound as an internal standard is instrumental in meeting the stringent requirements for selectivity, sensitivity, accuracy, and precision.

Selectivity and Sensitivity Assessment

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and other drugs. ajpsonline.com In the context of bioanalysis, selectivity is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. nih.gov The high selectivity of LC-MS/MS, particularly with MRM, combined with the use of a stable isotope-labeled internal standard, generally ensures excellent selectivity. japsonline.com

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.govajpsonline.com The LLOQ should be relevant to the expected concentrations in the preclinical studies. For carprofen, LLOQs in the low ng/mL range (e.g., 1 ng/mL) have been reported in plasma. nih.govresearchgate.net

Accuracy, Precision, and Reproducibility Evaluations

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. researchgate.netajpsonline.com It is typically expressed as the percentage of the nominal concentration and is evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high). researchgate.net For bioanalytical methods, the mean concentration should generally be within ±15% of the nominal value (±20% at the LLOQ). researchgate.netfrontiersin.org

Precision describes the degree of scatter between a series of measurements of the same sample and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.netajpsonline.com Precision is evaluated at both the intra-day (within a single day) and inter-day (on different days) levels. The CV should typically not exceed 15% (20% at the LLOQ). researchgate.netfrontiersin.org

Reproducibility is a measure of the method's ability to provide consistent results over time and under different experimental conditions (e.g., different analysts, different instruments). The successful evaluation of inter-day accuracy and precision provides a strong indication of the method's reproducibility.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
ParameterConcentration LevelAcceptance Criteria
AccuracyLLOQWithin ±20% of nominal concentration
Low, Medium, High QCWithin ±15% of nominal concentration
Precision (CV/RSD)LLOQ≤ 20%
Low, Medium, High QC≤ 15%

Matrix Effects and Internal Standard Suitability for Animal Samples

The complexity of biological matrices such as plasma, milk, and muscle tissue presents a significant challenge in bioanalysis. These matrices contain a multitude of endogenous components (e.g., proteins, lipids, salts) that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can severely compromise the accuracy and precision of quantitative methods. The ideal internal standard should co-elute with the analyte and experience identical matrix effects, thereby providing a reliable basis for correction. Due to its structural and physicochemical similarity to the parent compound, this compound is an exemplary internal standard for the analysis of Carprofen.

Research has demonstrated the suitability of this compound across various animal-derived samples. In a pharmacokinetic study involving swine, a validated LC-MS/MS method for Carprofen in plasma utilized Carprofen-d3 as the internal standard. mdpi.comnih.gov The validation assessed specificity by analyzing blank plasma samples without the internal standard, and results indicated that no interference or significant matrix effect was observed. mdpi.comnih.govresearchgate.net This suggests that in a relatively clean matrix like plasma, following appropriate protein precipitation, Carprofen-d3 effectively compensates for any minor analytical variability.

The suitability of deuterated internal standards is further highlighted in more complex matrices like milk and muscle. A comprehensive study on the determination of 21 NSAIDs, including Carprofen, in bovine milk and muscle provides pertinent data. researchgate.net The method, which utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and analysis by LC-MS/MS, reported high recovery rates and good precision for Carprofen in both matrices, underscoring the effectiveness of the internal standard strategy in these challenging sample types. researchgate.net The validation data from this study, performed according to European Commission Decision 2002/657/EC, confirms the method's reliability for confirmatory purposes. researchgate.net

The following table summarizes the performance of an analytical method using a deuterated internal standard for Carprofen in different animal matrices, demonstrating its suitability.

MatrixAnalyteFortification LevelRecovery (%)Repeatability (CVr, %)Within-lab Reproducibility (CVw, %)
Bovine Milk Carprofen10 µg/kg98.412.114.3
20 µg/kg95.710.513.8
30 µg/kg99.19.812.5
Bovine Muscle Carprofen10 µg/kg101.211.513.9
20 µg/kg97.89.912.8
30 µg/kg102.59.111.7
Data derived from a multi-residue method for 21 NSAIDs in animal milk and muscles. researchgate.net

The consistent and high recovery percentages, along with acceptable coefficients of variation (CV), across both milk and muscle samples at various concentration levels, affirm that this compound behaves similarly to the unlabeled analyte during extraction and analysis, effectively correcting for matrix-induced variations. researchgate.net

Application of this compound in Multi-Analyte Residue Screening Methods (e.g., Veterinary Drug Analysis)

The demand for efficient and comprehensive monitoring of veterinary drug residues in food products of animal origin has led to the development of multi-analyte screening methods. These methods are designed to detect and quantify a wide range of compounds from different drug classes in a single analytical run. This compound is frequently incorporated into these sophisticated screening panels as a surrogate standard to ensure the accurate quantification of Carprofen residues. uq.edu.au

An extensive multi-class, multi-residue LC-MS/MS method was developed and validated for the analysis of 112 veterinary drugs in the muscle tissue of game animals, including bison, deer, elk, and rabbit. fda.gov This method covers numerous drug classes such as anti-inflammatory drugs, β-lactams, tetracyclines, sulfonamides, and corticosteroids. fda.gov In this comprehensive screening procedure, Carprofen-d3 was used as a deuterated surrogate to monitor for losses during the extraction and sample clean-up, and to correct for matrix enhancement or suppression, ensuring reliable quantification. fda.gov The validation of this method demonstrated excellent accuracy, with average recoveries for fortified compounds ranging from 95.6% to 101% across the different muscle matrices. fda.gov

Another example is the development of a confirmatory method for 12 different NSAIDs in bovine milk. researchgate.net This LC-MS/MS method included Carprofen (CPF) in its scope, alongside other drugs like phenylbutazone, diclofenac, and meloxicam. The use of isotopically labeled internal standards, where available, was a key part of the validation strategy to ensure the method's suitability for the French monitoring plan for NSAID residue control. researchgate.net Similarly, a method for the simultaneous determination of NSAIDs and glucocorticosteroids in animal muscle incorporated Carprofen-d3 among a suite of other deuterated internal standards for reliable quantification. wur.nl

The table below lists a selection of veterinary drug classes and specific analytes that are often included alongside Carprofen in multi-residue screening methods where this compound is used as an internal standard.

Drug ClassExample Analytes Screened with Carprofen
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Flunixin, Phenylbutazone, Meloxicam, Diclofenac, Ketoprofen, Tolfenamic Acid, Mefenamic Acid fda.govresearchgate.net
Corticosteroids Dexamethasone, Betamethasone, Prednisone fda.govwur.nl
β-Lactams Penicillin G, Amoxicillin, Cloxacillin
Tetracyclines Oxytetracycline, Chlortetracycline, Tetracycline
Sulfonamides Sulfamethazine, Sulfadiazine, Sulfaquinoxaline
Anthelmintics Ivermectin, Levamisole, Albendazole
Sedatives Xylazine, Azaperone
This table represents a composite of analytes from various multi-residue screening methods. fda.govresearchgate.netwur.nl

Applications of S Carprofen D3 in Preclinical Research

(S)-Carprofen-D3, a deuterated form of the (S)-enantiomer of carprofen (B1668582), serves as a critical tool in preclinical pharmacokinetic and metabolism studies. Its use as a stable isotope tracer allows for precise differentiation and quantification of the administered compound from its non-deuterated counterpart and endogenous substances, facilitating detailed investigation into the drug's behavior in biological systems. nih.gov

Stereochemical Investigations and Enantiomeric Purity Assessment in Research

Chiral Resolution and Enantiomeric Excess Determination of (S)-Carprofen-D3

The separation of enantiomers, a process known as chiral resolution, is fundamental in pharmaceutical sciences due to the often-differing pharmacological and toxicological profiles of enantiomers. nih.gov For Carprofen (B1668582), the (S)-enantiomer is recognized as the more pharmacologically active form. researchgate.netgoogle.com The determination of enantiomeric excess (e.e.), which quantifies the purity of a single enantiomer in a mixture, is therefore crucial. heraldopenaccess.uslibretexts.org

High-performance liquid chromatography (HPLC) is a primary technique for chiral resolution and e.e. determination. heraldopenaccess.us Chiral stationary phases (CSPs) are often employed, which interact differently with each enantiomer, leading to their separation. mdpi.comfz-juelich.de Polysaccharide-based CSPs, for instance, utilize principles like π-π stacking interactions and hydrogen bonding to achieve chiral recognition. mdpi.compurdue.edu For Carprofen and other profens, HPLC methods have been developed to separate the enantiomers and quantify their respective amounts, often achieving high levels of sensitivity and accuracy. researchgate.netresearchgate.net The use of a deuterated standard like this compound is invaluable in these analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as an internal standard for accurate quantification. researchgate.net

The enantiomeric excess is calculated as the difference between the relative abundance of the two enantiomers. libretexts.org For example, a mixture containing 99% (S)-Carprofen and 1% (R)-Carprofen would have an enantiomeric excess of 98%. The accurate determination of e.e. is vital for ensuring the quality and efficacy of the final pharmaceutical product. heraldopenaccess.us

ParameterDescriptionRelevance to this compound
Chiral Resolution The process of separating a racemic mixture into its individual enantiomers. libretexts.orgEssential for isolating the pharmacologically active (S)-enantiomer from the (R)-enantiomer.
Enantiomeric Excess (e.e.) A measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.usrsc.orgQuantifies the purity of (S)-Carprofen, ensuring its therapeutic effectiveness.
HPLC with Chiral Stationary Phases A chromatographic technique that uses a chiral column to separate enantiomers based on their differential interactions with the stationary phase. heraldopenaccess.usmdpi.comA common and effective method for the resolution and purity assessment of Carprofen enantiomers.
This compound as Internal Standard A deuterated analog used in quantitative analysis to correct for variations in sample processing and instrument response. researchgate.netEnables precise and accurate measurement of (S)-Carprofen concentrations in complex matrices. researchgate.net

Stereoselective Interactions with Biomolecules: Insights from this compound Studies

The biological effects of chiral drugs are often dictated by their stereoselective interactions with biomolecules such as proteins and enzymes. nih.gov this compound, as a stable-labeled analog of the active enantiomer, is instrumental in elucidating these interactions.

Binding to Serum Albumins and Chiral Recognition Mechanisms

Human serum albumin (HSA) is a major transport protein in the blood that binds to a wide variety of drugs, including Carprofen. nih.govebi.ac.uk The binding of drugs to HSA can significantly influence their distribution, metabolism, and excretion. Studies have consistently shown that the binding of Carprofen to HSA is stereoselective, with the (S)-enantiomer exhibiting a much greater binding affinity than the (R)-enantiomer. nih.gov This difference in binding is a key aspect of the drug's pharmacokinetic profile.

The principal ligand-binding sites on HSA are located in hydrophobic cavities within subdomains IIA and IIIA. ebi.ac.uk The stereoselective binding of Carprofen enantiomers suggests a specific three-point interaction between the drug and the chiral environment of the binding site. nih.gov The higher affinity of the (S)-enantiomer indicates a more favorable fit within the binding pocket. nih.gov It has also been noted that the glucuronide conjugates of Carprofen enantiomers bind stereoselectively to HSA, with the (S)-glucuronide showing a higher affinity than the (R)-glucuronide. nih.gov

Enantiomer-Specific Cellular Uptake and Efflux Mechanisms in in vitro Models

The differential interaction of enantiomers is not limited to plasma proteins but also extends to cellular uptake and efflux transporters. While specific in vitro studies on the cellular uptake and efflux of this compound are not extensively detailed in the provided search results, the general principles of stereoselectivity in drug transport are well-established. For many chiral drugs, one enantiomer may be preferentially transported into or out of cells by specific transporter proteins. This can lead to different intracellular concentrations and, consequently, different pharmacological effects. nih.gov For instance, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have shown enantiomer-specific effects on cellular processes. nih.govnih.gov Given the stereoselective nature of Carprofen's interaction with other biological systems, it is plausible that its cellular transport mechanisms also exhibit enantioselectivity. Further research using tools like this compound could provide more definitive insights into these processes.

Impact of Stereochemistry on Molecular Interactions and Conformational Dynamics

These interactions, which include hydrogen bonding, hydrophobic interactions, and π-π stacking, govern the binding affinity and specificity of the drug to its biological targets. researchgate.net Molecular dynamics simulations can provide insights into the conformational flexibility of a molecule and how this is influenced by its stereochemistry. nih.govmdpi.com The specific conformation adopted by (S)-Carprofen when binding to a receptor or enzyme is likely to be different from that of the (R)-enantiomer, explaining the observed differences in their biological activity. The rigidity or flexibility of the molecule, influenced by its stereochemistry, can also play a role in the strength and nature of these interactions. purdue.edu

Mechanistic Research Utilizing Deuterium Isotope Effects

Probing Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (DKIE)

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-limiting steps of chemical reactions. It is defined as the ratio of the rate constant of a reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD), i.e., KIE = kH/kD. A primary KIE greater than 1 is typically observed when a C-H bond is broken in the rate-determining step of a reaction, as the C-D bond is stronger and requires more energy to break.

In the context of (S)-Carprofen, metabolic reactions often involve the oxidation of the methyl group. By using (S)-Carprofen-D3, researchers can determine if this oxidation is a rate-limiting step in its metabolism.

Hypothetical Research Findings:

A hypothetical study on the in vitro metabolism of (S)-Carprofen and this compound by liver microsomes could yield the following results:

CompoundRate of Metabolism (nmol/min/mg protein)KIE (kH/kD)
(S)-Carprofen15.24.8
This compound3.16

A significant KIE value, such as 4.8 in the table above, would strongly suggest that the cleavage of a C-H bond on the methyl group is the rate-determining step in the metabolic pathway under investigation. This information is crucial for understanding the drug's metabolic stability and for the design of new drug candidates with potentially longer half-lives.

Investigating Hydrogen Atom Transfer Processes in Biological Systems

Hydrogen atom transfer (HAT) is a fundamental process in many biological reactions, including those catalyzed by enzymes like cytochrome P450. The substitution of hydrogen with deuterium in a molecule like carprofen (B1668582) can significantly alter the rate of HAT, providing insights into the enzymatic mechanism.

The metabolism of many drugs is initiated by the abstraction of a hydrogen atom by a reactive species within the enzyme's active site. Studying the metabolism of this compound can help to elucidate the nature of the transition state and the degree of C-H bond breaking in this critical step.

Detailed Research Insights:

While specific studies on HAT processes with this compound are not extensively documented, research on other deuterated compounds has shown that the magnitude of the KIE can provide information about the geometry of the HAT transition state. A linear transition state, where the donor, hydrogen, and acceptor atoms are aligned, typically results in a larger KIE. Conversely, a bent transition state leads to a smaller KIE.

Deuterium as a Probe for Conformational Changes and Ligand-Receptor Dynamics

The substitution of hydrogen with deuterium can subtly influence the conformational preferences of a molecule due to changes in vibrational frequencies and bond lengths. These small changes can be amplified in complex biological systems and can be used to probe the dynamics of ligand-receptor interactions.

While carprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, understanding the dynamics of how it binds to the active site is crucial for developing more selective inhibitors. This compound can be used in techniques like nuclear magnetic resonance (NMR) spectroscopy to provide detailed information about its binding mode and the conformational changes it induces in the receptor.

Illustrative Research Data:

Molecular dynamics simulations could be employed to compare the binding of (S)-Carprofen and this compound to the COX-2 active site. The data might reveal subtle differences in the preferred binding poses and the residence time of the ligand in the active site.

LigandAverage Residence Time (ns)Key Interacting Residues
(S)-Carprofen25.4Arg120, Tyr355, Ser530
This compound28.1Arg120, Tyr355, Ser530

An observed increase in the residence time for the deuterated compound could suggest that the subtle changes in its vibrational properties lead to a more stable interaction with the receptor. This type of information, though challenging to obtain experimentally, is invaluable for the rational design of new and more effective drugs.

Emerging Research Avenues and Future Directions for S Carprofen D3

Integration into Advanced Omics Technologies for Systems-Level Understanding

The precision afforded by stable isotope labeling is a significant asset in the fields of metabolomics and proteomics, which are cornerstones of systems biology. The use of (S)-Carprofen-D3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies provides the high degree of accuracy and reproducibility required for the quantitative analysis of complex biological samples. moravek.comsigmaaldrich.com This is crucial for omics-based research, where subtle changes in the concentrations of metabolites or proteins can indicate physiological or pathological states. moravek.comd-nb.info

In metabolomics, this compound can facilitate the accurate quantification of the unlabeled drug, Carprofen (B1668582), allowing researchers to meticulously track its metabolic fate within a biological system. moravek.comoup.com By providing a stable reference point, it enables the precise measurement of metabolic shifts induced by the drug, contributing to a deeper, systems-level understanding of its pharmacological effects and potential off-target interactions. silantes.comresearchgate.net This approach allows for the dissection of complex metabolic networks and how they are perturbed by xenobiotics. moravek.com

Similarly, in proteomics, stable isotope-labeled compounds are instrumental for quantitative analyses of protein expression and post-translational modifications. moravek.com While not directly labeling proteins itself, the accurate quantification of a drug and its metabolites using this compound allows for robust correlation with changes in the proteome. This can help in identifying protein biomarkers of drug efficacy or toxicity and in elucidating the molecular pathways affected by the drug. silantes.com The integration of quantitative data on drug exposure, enabled by this compound, with large-scale proteomic and metabolomic data holds the potential to uncover novel mechanisms of action and resistance. nih.govpeerj.com

Table 1: Applications of this compound in Omics Technologies
Omics FieldApplication of this compoundResearch Goal
Metabolomics Internal standard for accurate quantification of Carprofen and its metabolites.To understand the metabolic fate of the drug and its impact on endogenous metabolic pathways. moravek.comoup.com
Proteomics Enables precise correlation of drug concentration with changes in protein expression.To identify protein biomarkers and elucidate molecular pathways affected by the drug. moravek.comsilantes.com
Systems Biology Integration of quantitative pharmacokinetic data with multi-omics datasets.To build comprehensive models of drug action and interaction at a systems level.

Potential for Investigating Drug-Drug Interactions at a Mechanistic Level

The study of drug-drug interactions (DDIs) is critical for ensuring patient safety. Mechanistic DDI studies aim to understand how co-administered drugs affect each other's absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled compounds like this compound are powerful tools in this context. researchgate.net

By using this compound, researchers can design sophisticated in vitro and in vivo studies to probe the mechanisms of DDIs involving Carprofen. For instance, it can be used to investigate the inhibition or induction of specific drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. mdpi.com In such an experiment, cells or microsomes could be incubated with a probe substrate for a particular CYP enzyme in the presence of unlabeled Carprofen. This compound would be used as the internal standard to precisely quantify the formation of the metabolite of the probe substrate, thereby revealing the inhibitory potential of Carprofen on that specific enzyme. mdpi.com

Furthermore, this compound can be used in "cocktail" studies, where multiple drugs are administered simultaneously to assess their mutual interactions. The distinct mass of the deuterated standard allows for its unambiguous detection and quantification alongside the unlabeled drugs and their metabolites, simplifying the analysis of complex metabolic profiles. researchgate.net This approach can provide valuable insights into the competitive inhibition of metabolic pathways and transporters. researchgate.net

Table 2: Investigating Drug-Drug Interactions with this compound
DDI Study TypeRole of this compoundMechanistic Insight
Enzyme Inhibition/Induction Assays Internal standard for quantifying the metabolism of a probe substrate. mdpi.comDetermines the effect of Carprofen on specific drug-metabolizing enzymes.
"Cocktail" Drug Administration Studies Provides a distinct mass signal for unambiguous quantification in a complex mixture. researchgate.netElucidates competitive interactions at the level of metabolism and transport.
Membrane Interaction Studies Could be used to trace the partitioning of Carprofen into lipid bilayers in the presence of other drugs.Reveals potential for altered membrane permeability and drug absorption. nih.govmdpi.com

Development of Novel Analytical Platforms Enhanced by Isotope Labeling

The availability of this compound is a catalyst for the development of more sensitive and specific analytical methods. mdpi.com Its primary application is as an internal standard in LC-MS/MS assays for the quantification of Carprofen in various biological matrices, such as plasma, milk, and tissue. sigmaaldrich.commdpi.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results. mdpi.com

The development of such robust analytical methods is not an end in itself but a means to enable more sophisticated research. For example, highly sensitive methods can be used to quantify low levels of Carprofen in micro-samples, which is particularly relevant for studies involving small laboratory animals or for pediatric research. This can also facilitate the investigation of drug distribution into specific tissues or cellular compartments. researchgate.net

Moreover, the principles applied in the use of this compound can be extended to the development of novel analytical platforms. This includes the potential for multiplexed assays where multiple NSAIDs are quantified simultaneously, each with its corresponding stable isotope-labeled internal standard. Such methods would be highly efficient for screening studies and for investigating class-specific effects of NSAIDs. researchgate.net

Exploration of Deuterium (B1214612) Labeling for Enhanced Preclinical Research Tools Beyond Pharmacokinetics

While pharmacokinetic studies are the most common application, the deuterium labeling in this compound offers opportunities for its use in other areas of preclinical research. The deuterium atoms can serve as a spectroscopic probe in techniques like nuclear magnetic resonance (NMR) spectroscopy to study drug-protein and drug-membrane interactions. nih.gov

For example, deuterium NMR could be employed to investigate the binding of this compound to its target enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov By observing the changes in the deuterium NMR signal upon binding, researchers could gain insights into the conformation and dynamics of the drug in the active site of the enzyme. This could be valuable for understanding the molecular basis of its selectivity and for the design of new, more specific inhibitors.

Furthermore, stable isotope labeling can be used to trace the metabolic fate of specific atoms within the drug molecule. oup.com In the case of this compound, the deuterium atoms are on the methyl group of the propionic acid side chain. sigmaaldrich.com While this specific labeling is primarily for creating a mass shift for use as an internal standard, the principle of site-specific isotopic labeling can be a powerful tool for elucidating complex metabolic transformations and identifying reactive metabolites. researchgate.net This can be particularly important in toxicology studies to understand the mechanisms of adverse drug reactions. researchgate.net

Contribution to the 3R Principles in Animal Research Through Refined Methodologies

The 3Rs—Replacement, Reduction, and Refinement—are the guiding principles for the ethical use of animals in scientific research. nc3rs.org.uk The use of this compound, and the advanced analytical methodologies it enables, contributes significantly to the principles of Reduction and Refinement. tracercro.comnih.govusda.gov

Reduction: The high sensitivity and accuracy of LC-MS/MS methods using this compound as an internal standard mean that robust pharmacokinetic data can be obtained from fewer animals. nih.gov In some cases, a "sparse sampling" study design can be employed, where only a few blood samples are taken from each animal, and the data from multiple animals are combined for analysis. This is a significant reduction in the number of animals required compared to traditional methods where a full pharmacokinetic profile is generated from each animal. nih.gov Furthermore, the ability to obtain high-quality data from smaller sample volumes allows for the use of smaller species, such as mice, in studies that might otherwise require larger animals. nih.gov

Refinement: The use of more sensitive analytical methods allows for the collection of smaller sample volumes, such as through microsampling techniques. This minimizes the stress and discomfort to the animals compared to traditional blood collection methods. usda.gov By improving the quality and reliability of the data obtained from each animal, the need for repeat experiments is reduced, further contributing to the refinement of animal use. nih.govdfg.de The development of more humane and less invasive procedures is a key aspect of Refinement, and the analytical advancements facilitated by compounds like this compound are a driving force in this area. nih.gov

Q & A

Q. What are the standard methodologies for determining the enantiomeric purity of (S)-Carprofen-D3 in preclinical formulations?

To assess enantiomeric purity, researchers should employ chiral chromatography with a polysaccharide-based stationary phase (e.g., Chiralpak AD-H column) and a mobile phase optimized for resolution (e.g., hexane:isopropanol:trifluoroacetic acid). Validate the method using deuterated internal standards and compare retention times against racemic mixtures. Quantification via UV detection at 254 nm ensures sensitivity, with validation parameters (linearity, LOD/LOQ) adhering to ICH guidelines .

Q. Which analytical techniques reliably differentiate this compound from its non-deuterated counterpart?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm deuterium incorporation by detecting mass shifts (+3 Da). Nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR or 13^{13}C-NMR, identifies isotopic splitting patterns. Cross-validate using isotopic ratio mass spectrometry (IRMS) to quantify deuterium enrichment (>98%) .

Q. How should researchers validate deuterium incorporation efficiency during this compound synthesis?

Synthesize via catalytic deuteration of the precursor, followed by purification using preparative HPLC. Validate using IRMS to measure 2^2H/1^1H ratios and LC-HRMS to confirm molecular ion peaks. Compare synthetic batches with certified reference materials (CRMs) to ensure isotopic fidelity .

Advanced Research Questions

Q. How to design controlled experiments assessing the metabolic stability of this compound in hepatic microsomal models?

Use a two-arm study: (1) Incubate this compound with human liver microsomes (HLM) and NADPH, and (2) include non-deuterated Carprofen as a control. Quantify metabolites via UPLC-MS/MS at timed intervals (0–120 min). Normalize data to protein content and adjust for isotopic effects using kinetic isotope effect (KIE) calculations. Replicate across three independent batches to address inter-individual variability .

Q. What systematic approaches resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form?

Conduct a meta-analysis of published pharmacokinetic studies, stratifying by species (rodent vs. primate), administration route (oral vs. IV), and analytical methodology. Apply mixed-effects models to account for heterogeneity. If contradictions persist, design crossover trials in controlled animal models, ensuring isotopic effects are isolated via paired statistical tests (e.g., Wilcoxon signed-rank) .

Q. How can researchers ensure replication of metabolic studies across different model organisms?

Document protocols using the STAR Guidelines (Structured, Transparent, Accessible Reporting), including species-specific cytochrome P450 isoform profiles and dosing regimens. Share raw LC-MS/MS data and metadata via FAIR-compliant repositories (e.g., Zenodo) to enable cross-validation. Include negative controls (vehicle-only groups) to rule out confounding factors .

Q. What strategies mitigate isotopic interference in pharmacological assays for this compound?

Pre-screen assays for deuterium sensitivity using isotopologue pairs (e.g., 1^1H vs. 2^2H). For receptor-binding studies, employ surface plasmon resonance (SPR) with reference subtraction to isolate isotopic effects. In cell-based assays, normalize results to deuterium-free controls and validate with CRISPR-engineered enzyme variants to confirm target engagement .

Q. How to address ethical and interoperability challenges in multi-institutional studies involving this compound?

Align data-sharing practices with GDPR and FAIR principles. Use de-identified CRFs (Case Report Forms) for clinical data, with access restricted via Data Use Agreements (DUAs). For preclinical data, adopt standardized ontologies (e.g., ChEBI for chemical identifiers) and deposit in the European Open Science Cloud (EOSC) for cross-platform compatibility .

Data Presentation and Validation

  • Table 1: Example workflow for validating isotopic purity in this compound.

    StepMethodParametersAcceptance Criteria
    1HRMSResolution >30,000Mass accuracy ±2 ppm
    22^2H-NMR400 MHz, CDCl₃No 1^1H splitting in 2^2H signals
    3IRMSδ2^2H vs. VSMOWEnrichment ≥98%
  • Figure 1: Proposed framework for resolving data contradictions using systematic review and crossover trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.